![molecular formula C22H24N4O2 B2520187 6-Cyclopropyl-2-{[1-(1H-Indol-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-on CAS No. 2202289-60-7](/img/structure/B2520187.png)
6-Cyclopropyl-2-{[1-(1H-Indol-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex piperidine-based compounds can be achieved through various methods. One approach is the three-component condensation, as described in the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which involves 4-piperidinones, 5-pyrazolones, and malononitrile. This method can be performed chemically or electrochemically, with the latter offering milder conditions and higher yields . Another synthetic route involves chiral 2-substituted-6-methyl 2,3-dihydropyidinones, which are accessible via an asymmetric vinylogous Mannich reaction. These intermediates can be further functionalized to create a variety of chiral multi-substituted piperidine-based compounds . These methods provide insights into potential synthetic routes for the target compound, which may involve similar intermediates and reactions.
Molecular Structure Analysis
The molecular structure of the target compound would include several key functional groups and stereochemical considerations. The presence of a dihydropyridazinone ring suggests a planar structure with potential for aromaticity, while the piperidine and indole substituents introduce elements of chirality and complexity. The indole moiety, in particular, is a common structure in natural products and pharmaceuticals, often contributing to the binding affinity of a molecule to biological targets. The synthesis of related compounds, such as 2,6-di-substituted piperidines, demonstrates the importance of stereochemistry in the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of the target compound would be influenced by its functional groups. For instance, the piperidine nitrogen could be involved in alkylation or acylation reactions, as seen in the synthesis of polyfunctional piperidine-based compounds . The indole carbonyl group could also participate in condensation reactions or serve as a site for nucleophilic attack. The dihydropyridazinone core may undergo reactions typical of heterocyclic compounds, such as electrophilic substitution or ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, we can infer that it would exhibit properties typical of similar heterocyclic and aromatic compounds. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for intermolecular interactions such as hydrogen bonding due to the presence of the indole NH and the piperidine nitrogen. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the dihydropyridazinone ring and the steric bulk of the substituents.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben vielversprechende antivirale Aktivität gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet .
Entzündungshemmende Aktivität
Indolderivate besitzen auch entzündungshemmende Eigenschaften. Sie könnten möglicherweise bei der Behandlung von entzündlichen Erkrankungen eingesetzt werden .
Antitumoraktivität
Indolderivate haben eine Antitumoraktivität gezeigt. Sie könnten möglicherweise bei der Krebsbehandlung eingesetzt werden .
Anti-HIV-Aktivität
Indolderivate haben eine Anti-HIV-Aktivität gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von HIV hindeutet .
Antioxidative Aktivität
Indolderivate besitzen antioxidative Eigenschaften, die bei der Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden, vorteilhaft sein können .
Antibakterielle Aktivität
Indolderivate haben eine antibakterielle Aktivität gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von bakteriellen Infektionen hindeutet .
Antituberkulose-Aktivität
Indolderivate haben eine Antituberkulose-Aktivität gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von Tuberkulose hindeutet .
Antidiabetische Aktivität
Indolderivate haben eine antidiabetische Aktivität gezeigt, was auf ihre mögliche Verwendung bei der Behandlung von Diabetes hindeutet .
Wirkmechanismus
Target of Action
Indole derivatives, which are part of the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can possess various biological activities, which may suggest a complex interaction with its targets .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
It is known that indole derivatives can possess various biological activities, which may suggest a range of potential effects .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This may suggest that similar environmental conditions could influence the action of this compound.
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, which are part of the compound’s structure, play a significant role in cell biology . They are used in the treatment of various disorders and have shown various biologically vital properties .
Cellular Effects
Preliminary studies suggest that it may have lipid-modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .
Molecular Mechanism
It is known to be a potent and selective FXR agonist in vitro , suggesting that it may interact with the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and lipid metabolism .
Dosage Effects in Animal Models
Preliminary studies suggest that it has robust lipid-modulating properties in preclinical species
Metabolic Pathways
Given its structure, it may be involved in pathways related to the metabolism of indole derivatives .
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-7-6-19(16-4-5-16)24-26(21)14-15-9-12-25(13-10-15)22(28)18-2-1-3-20-17(18)8-11-23-20/h1-3,6-8,11,15-16,23H,4-5,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMVBIZSOUSTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

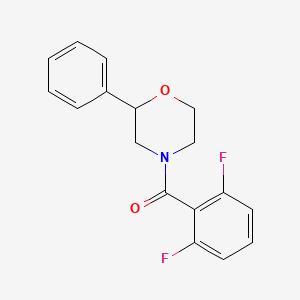
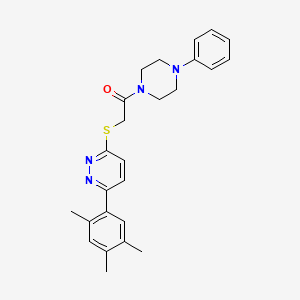
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)
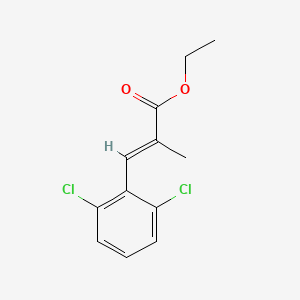
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)
![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)
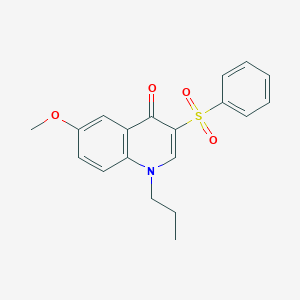
![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)
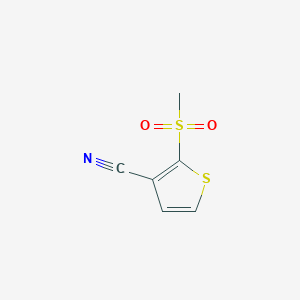
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)